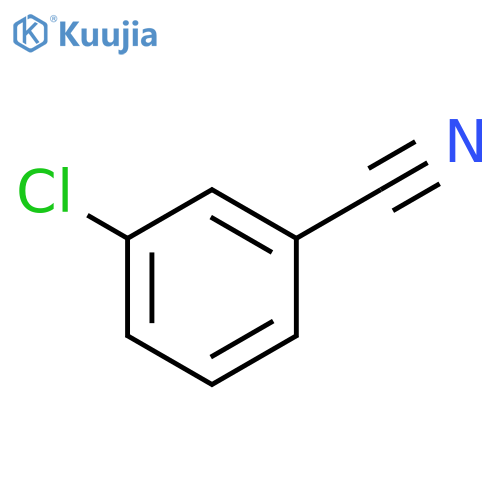Cas no 766-84-7 (3-Chlorobenzonitrile)

3-Chlorobenzonitrile structure
商品名:3-Chlorobenzonitrile
3-Chlorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Chlorobenzonitrile
- 1-chloro-3-cyanobenzene
- 3-Chloro-benzonitrile
- 3-chlorobenzylnitrile
- Benzonitrile,3-chloro
- BENZONITRILE,m-CHLORO
- EINECS 212-172-6
- m-Chlorobenzonitrile
- m-Cyanochlorobenzene
- meta-chloro-benzonitrile
- meta-cyano chlorobenzene
- Benzonitrile,m-chloro- (7CI,8CI)
- NSC 59733
- m-Chlorocyanobenzene
- M-chloro benzonitrile
- Benzonitrile, 3-chloro-
- BENZONITRILE, m-CHLORO-
- 3-CYANOCHLOROBENZENE
- WBUOVKBZJOIOAE-UHFFFAOYSA-N
- 3-chlorobenzenecarbonitrile
- NSC59733
- 5-chlorobenzonitrile
- PubChem3624
- 3-chloro benzonitrile
- 3-Chlorobenzoic acid nitrile
- 3-chloranylbenzenecarbonitrile
- SCHEMBL101999
- F0001-1952
- PS-5561
- AMY28188
- AC-15863
- 3-Chlorobenzonitrile, 99%
- InChI=1/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4
- NS00037829
- 2-(2-BROMOETHYL)-BETA-NITROSTYRENE
- AKOS001053270
- EN300-09496
- MFCD00001798
- NSC-59733
- LD58GX58VW
- FT-0615468
- 766-84-7
- CK2125
- W-104348
- DTXSID20227414
- A838794
- CS-W011053
- STL168040
- DB-056108
-
- MDL: MFCD00001798
- インチ: 1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H
- InChIKey: WBUOVKBZJOIOAE-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C(C#N)=C1[H]
- BRN: 1906694
計算された属性
- せいみつぶんしりょう: 137.00300
- どういたいしつりょう: 137.003227
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 23.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.14
- ゆうかいてん: 41.0 to 44.0 deg-C
- ふってん: 94°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:206.6°f
摂氏度:97°c - 屈折率: 1.4530 (estimate)
- すいようせい: 不溶性
- PSA: 23.79000
- LogP: 2.21168
- ようかいせい: 水に溶けない
3-Chlorobenzonitrile セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H302+H312-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P312+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: R21/22;R36
- セキュリティの説明: S23-S24/25
- RTECS番号:DI2600000
-
危険物標識:

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- 危険レベル:6.1
- 包装グループ:III
- 包装等級:III
- 包装カテゴリ:III
- 危険レベル:6.1
- リスク用語:R21/22; R36
- セキュリティ用語:6.1
3-Chlorobenzonitrile 税関データ
- 税関コード:29269095
- 税関データ:
中国税関コード:
29269095
3-Chlorobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB114672-25 g |
3-Chlorobenzonitrile, 95%; . |
766-84-7 | 95% | 25 g |
€76.00 | 2023-07-20 | |
| abcr | AB114672-100 g |
3-Chlorobenzonitrile, 95%; . |
766-84-7 | 95% | 100 g |
€144.00 | 2023-07-20 | |
| Enamine | EN300-09496-0.5g |
3-chlorobenzonitrile |
766-84-7 | 95% | 0.5g |
$21.0 | 2023-10-28 | |
| Life Chemicals | F0001-1952-2.5g |
3-chlorobenzonitrile |
766-84-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
| Enamine | EN300-09496-25.0g |
3-chlorobenzonitrile |
766-84-7 | 95% | 25.0g |
$38.0 | 2023-07-07 | |
| Enamine | EN300-09496-100.0g |
3-chlorobenzonitrile |
766-84-7 | 95% | 100.0g |
$115.0 | 2023-07-07 | |
| Life Chemicals | F0001-1952-0.5g |
3-chlorobenzonitrile |
766-84-7 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029565-25g |
3-Chlorobenzonitrile |
766-84-7 | 97% | 25g |
¥89 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029565-100g |
3-Chlorobenzonitrile |
766-84-7 | 97% | 100g |
¥275 | 2024-05-21 | |
| Apollo Scientific | OR5983-25g |
3-Chlorobenzonitrile |
766-84-7 | 99% | 25g |
£45.00 | 2023-09-01 |
3-Chlorobenzonitrile サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:766-84-7)3-Chlorobenzonitrile
注文番号:A838794
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:44
価格 ($):215.0
atkchemica
ゴールドメンバー
(CAS:766-84-7)3-Chlorobenzonitrile
注文番号:CL8724
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:28
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:766-84-7)3-Chlorobenzonitrile
注文番号:LE18261
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:19
価格 ($):discuss personally
3-Chlorobenzonitrile 関連文献
-
Hong-Yu Zhang,Meng Sun,Yan-Na Ma,Qiu-Ping Tian,Shang-Dong Yang Org. Biomol. Chem. 2012 10 9627
-
Ambuj Dhakad,Subhrakant Jena,Dipak Kumar Sahoo,Himansu S. Biswal Phys. Chem. Chem. Phys. 2021 23 14755
-
Stéphane Sengmany,Anthony Ollivier,Erwan Le Gall,Eric Léonel Org. Biomol. Chem. 2018 16 4495
-
Mallu Chenna Reddy,Rajendran Manikandan,Masilamani Jeganmohan Chem. Commun. 2013 49 6060
-
Akifumi Sumida,Kenta Ogawa,Hiroaki Imoto,Kensuke Naka Dalton Trans. 2023 52 2838
766-84-7 (3-Chlorobenzonitrile) 関連製品
- 626-17-5(Isophthalonitrile)
- 105-07-7(4-formylbenzonitrile)
- 613-46-7(naphthalene-2-carbonitrile)
- 623-26-7(1,4-Dicyanobenzene)
- 91-15-6(1,2-Dicyanobenzene)
- 86-53-3(1-Cyanonaphthalene)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:766-84-7)3-Chlorobenzonitrile

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:766-84-7)间氯苯睛

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ













